Bromo-PEG3-Acid (CAS: 782475-35-8) is a heterobifunctional, highly hydrophilic PEGylated crosslinker featuring a primary alkyl bromide and a terminal carboxylic acid, separated by a precise 3-unit polyethylene glycol (PEG) spacer . With a molecular weight of 285.13 g/mol, it typically presents as a liquid that is highly soluble in both aqueous buffers and polar organic solvents . The primary bromide serves as an excellent, balanced leaving group for nucleophilic substitution (e.g., alkylation of amines, thiols, or phenols), while the carboxylic acid provides a highly stable precursor for amide bond formation upon in situ activation . In industrial and advanced research procurement, Bromo-PEG3-Acid is prioritized as a foundational building block for synthesizing proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and complex bioconjugates, where it imparts critical aqueous solubility and precise spatial geometry to the final construct [1].
Substituting Bromo-PEG3-Acid with generic aliphatic linkers (e.g., 11-bromoundecanoic acid) drastically reduces the aqueous solubility of the resulting conjugate, frequently causing severe aggregation and precipitation in physiological media, which invalidates downstream cellular assays . Furthermore, attempting to substitute the halogen leaving group compromises manufacturability: Chloro-PEG3-Acid is often too unreactive, requiring harsh elevated temperatures that risk degrading sensitive biological payloads, whereas Iodo-PEG3-Acid, while highly reactive, is notoriously light-sensitive and prone to rapid degradation during storage, leading to unacceptable batch-to-batch variability . Finally, altering the PEG length (e.g., using PEG1 or PEG6) fundamentally changes the spatial geometry (~12-14 Å for PEG3), which can either induce critical steric clashes or introduce excessive entropic penalties that disrupt the ternary complex formation essential for PROTAC-mediated target degradation [1].
When comparing PEGylated linkers to their aliphatic counterparts, the inclusion of the PEG3 spacer significantly enhances the water solubility of the final conjugate. Conjugates synthesized using Bromo-PEG3-Acid maintain solubility in aqueous buffers with minimal organic co-solvents, whereas equivalent conjugates synthesized with 11-bromoundecanoic acid often exhibit severe aggregation and precipitation in physiological media.
| Evidence Dimension | Aqueous solubility of final PROTAC/ADC conjugate |
| Target Compound Data | High solubility, minimal aggregation in standard biological buffers |
| Comparator Or Baseline | 11-Bromoundecanoic acid (aliphatic C11 chain) |
| Quantified Difference | Significant reduction in aggregation; requires <1% DMSO vs >5% DMSO for aliphatic chains to maintain solubility. |
| Conditions | Physiological buffer (pH 7.4) at room temperature |
Ensures that synthesized degraders or bioconjugates remain soluble and bioavailable in downstream cellular assays, preventing false negatives due to precipitation.
The primary bromide in Bromo-PEG3-Acid provides an optimal balance between reactivity and stability for procurement and synthesis. Compared to Chloro-PEG3-Acid, which often requires elevated temperatures (>60°C) for nucleophilic substitution, the bromide undergoes efficient alkylation under mild conditions. Conversely, while Iodo-PEG3-Acid reacts faster, it is highly susceptible to photolytic degradation and elimination during storage, leading to a significantly shorter shelf-life [1].
| Evidence Dimension | Alkylation reactivity and storage stability |
| Target Compound Data | Efficient reaction at mild temperatures (20-40°C); stable at -20°C for extended periods |
| Comparator Or Baseline | Chloro-PEG3-Acid (low reactivity) and Iodo-PEG3-Acid (poor stability) |
| Quantified Difference | Bromide offers significantly faster kinetics than chloride at room temperature, with vastly superior shelf-life stability compared to light-sensitive iodides. |
| Conditions | Nucleophilic substitution with primary amines/thiols; long-term storage at -20°C |
Allows buyers to procure bulk quantities with confidence in long-term stability while maintaining mild reaction conditions that protect sensitive biological payloads.
Procuring the free acid form (Bromo-PEG3-Acid) rather than a pre-activated ester (e.g., Bromo-PEG3-NHS ester) provides critical advantages in shelf-life and synthetic flexibility. NHS esters are highly prone to moisture-induced hydrolysis during transit and storage, often resulting in lower effective active concentrations. Bromo-PEG3-Acid remains stable indefinitely when stored properly and can be activated in situ, ensuring 100% active ester concentration precisely at the time of conjugation .
| Evidence Dimension | Resistance to moisture-induced hydrolysis during storage |
| Target Compound Data | Highly stable free carboxylic acid, negligible degradation over months at -20°C |
| Comparator Or Baseline | Bromo-PEG3-NHS ester |
| Quantified Difference | Near 100% retention of coupling competency for the free acid vs. progressive loss of active ester (often >20% degradation) due to ambient moisture. |
| Conditions | Long-term storage and standard laboratory handling |
Reduces material waste and ensures reproducible stoichiometric coupling by preventing the use of partially degraded activated esters.
In the design of targeted protein degraders, linker length is a critical determinant of ternary complex stability. Bromo-PEG3-Acid provides a specific spatial distance (approximately 12-14 Å) that frequently serves as an optimal starting point. Shorter linkers (e.g., PEG1 or PEG2) can lead to severe steric clashes between the E3 ligase and the target protein, while longer linkers (e.g., PEG6+) introduce a high entropic penalty that reduces the cooperative binding affinity of the complex .
| Evidence Dimension | Linker length optimization for ternary complex formation |
| Target Compound Data | ~12-14 Å spatial separation (3 PEG units) |
| Comparator Or Baseline | Shorter (PEG1/2) or longer (PEG6+) linkers |
| Quantified Difference | PEG3 minimizes both steric clash (unlike PEG1) and excessive entropic penalty (unlike PEG6+), maximizing degradation efficiency for specific target-ligase pairs. |
| Conditions | PROTAC library synthesis and target degradation assays |
Provides a high-probability starting point for PROTAC linker screening, reducing the number of initial syntheses required to identify an active degrader.
Due to its optimal ~12-14 Å length and high aqueous solubility, Bromo-PEG3-Acid is heavily utilized as a foundational linker in the parallel synthesis of PROTAC screening libraries. The stable free acid allows for on-demand activation, while the bromide efficiently alkylates diverse E3 ligase or target protein ligands, making it the preferred choice over unstable iodides or unreactive chlorides.
In ADC development, the hydrophilic PEG3 spacer is critical for preventing the aggregation of highly hydrophobic payloads. Bromo-PEG3-Acid serves as a reliable heterobifunctional crosslinker, enabling the precise attachment of payloads to monoclonal antibodies under mild conditions that preserve antibody integrity, outperforming purely aliphatic linkers.
The compound is employed to functionalize nanoparticles, surfaces, or hydrogels. The bromide group can be used to graft the PEG-acid onto nucleophilic surfaces, leaving the carboxylic acid available for subsequent bioconjugation with peptides or proteins. The PEG3 spacer enhances biocompatibility and significantly reduces non-specific protein binding compared to standard alkyl chains[1].